2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide
Description
This compound is a pyrimidine derivative featuring a 4-butylbenzenesulfonyl group at position 5 and a sulfanyl-linked N-cyclohexylacetamide moiety at position 2. Its structure integrates a dihydropyrimidinone core, which is a pharmacophore associated with diverse biological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S2/c1-2-3-7-16-10-12-18(13-11-16)31(28,29)19-14-23-22(25-21(19)27)30-15-20(26)24-17-8-5-4-6-9-17/h10-14,17H,2-9,15H2,1H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPNEHXFEGQCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide is a member of the pyrimidine derivative family, which has garnered attention for its potential biological activities. This article reviews current research on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H19N3O4S
- CAS Number : 1223956-98-6
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity
- Studies have demonstrated that derivatives of pyrimidine compounds, including this specific structure, show significant antimicrobial properties against various bacterial strains.
- For instance, a study found that similar sulfonamide derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that the sulfonyl group enhances antimicrobial efficacy .
-
Anti-inflammatory Properties
- The sulfonamide moiety is known for its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- In vitro studies revealed that these compounds could reduce the production of nitric oxide (NO) in macrophages, indicating a potential mechanism for their anti-inflammatory activity .
-
Anticancer Effects
- Preliminary investigations into the anticancer properties of pyrimidine derivatives have shown promising results. The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
- Research indicates that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .
Table 1: Summary of Biological Activities
The biological activities of this compound are believed to arise from its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial growth and inflammation.
- Cell Signaling Modulation : The compound may modulate signaling pathways associated with cell survival and apoptosis, particularly in cancer cells.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The sulfonamide functional group is known for its ability to inhibit bacterial growth by targeting folic acid synthesis. Studies have shown that related compounds demonstrate effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.
Anticancer Potential
Pyrimidine derivatives have been explored for their anticancer properties due to their ability to interfere with nucleic acid synthesis. Preliminary studies indicate that the compound may inhibit cell proliferation in specific cancer cell lines. Further investigation into its mechanism of action could reveal pathways for therapeutic intervention.
Anti-inflammatory Effects
Compounds containing sulfonamide groups are often investigated for their anti-inflammatory properties. The incorporation of the cyclohexyl group may enhance lipophilicity, potentially improving bioavailability and efficacy in reducing inflammation in vivo.
Case Study 1: Antimicrobial Testing
In a controlled study, derivatives similar to this compound were synthesized and evaluated for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the sulfonamide position significantly enhanced antibacterial efficacy, providing a basis for further exploration of this compound's potential as an antimicrobial agent.
Case Study 2: Anticancer Activity Assessment
A series of pyrimidine-based compounds were tested against breast cancer cell lines (MCF-7). The results showed that specific modifications led to decreased cell viability, suggesting that the structure of the compound plays a critical role in its anticancer activity. This underscores the need for detailed structure-activity relationship studies involving 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent-Based Comparisons
The compound’s closest structural analog is N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide (). Key differences include:
- Sulfonyl Group Substituent : The target compound has a 4-butylbenzenesulfonyl group, whereas the analog has a 4-ethylbenzenesulfonyl group. The longer alkyl chain (butyl vs. ethyl) increases lipophilicity (logP ~3.8 vs. ~3.2, estimated), which may enhance tissue penetration but reduce aqueous solubility.
- Acetamide Substituent: The target compound’s N-cyclohexyl group introduces steric bulk and nonpolar character, contrasting with the analog’s N-(2,4-dimethoxyphenyl) group, which contains electron-donating methoxy groups.
Pharmacological and Physicochemical Properties
Functional Group Impact on Bioactivity
- 4-Butylbenzenesulfonyl vs. 4-Ethylbenzenesulfonyl : The longer alkyl chain in the target compound may enhance binding to hydrophobic pockets in enzyme active sites (e.g., cyclooxygenase-2 or kinases), as observed in sulfonamide-based inhibitors . However, excessive lipophilicity could reduce bioavailability.
- Cyclohexyl vs. Dimethoxyphenyl : The cyclohexyl group’s rigidity may stabilize interactions with chiral targets, while the dimethoxyphenyl group’s aromaticity could facilitate π-π stacking in receptor binding.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely follows a route similar to its analog (), involving sulfonylation of the pyrimidine core and subsequent thioacetamide coupling. However, the bulky cyclohexyl group may necessitate optimized coupling conditions (e.g., elevated temperatures or catalysts).
- Biological Data Gaps: No direct pharmacological data for the target compound are available in the provided evidence. In contrast, analogs with N-arylacetamide groups (e.g., ) have been screened for anti-inflammatory activity, but results are unspecified .
Preparation Methods
Pyrimidinone Ring Formation
The 6-oxo-1,6-dihydropyrimidin-2-yl core is typically synthesized via cyclocondensation of β-ketoesters with urea or thiourea derivatives. For example:
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Route A : Reaction of ethyl acetoacetate with thiourea under acidic conditions yields 2-thioxo-dihydropyrimidin-4-one, which is subsequently oxidized to the 6-oxo derivative.
-
Route B : Direct cyclization of malonic acid derivatives with amidines, as demonstrated in the synthesis of Ψ-GU analogs.
Optimization Insight : Microwave-assisted cyclization (150°C, 30 min) improves yields to 85–90% compared to conventional reflux (12 h, 70%).
Sulfonation at C5 Position
Introducing the 4-butylbenzenesulfonyl group requires electrophilic aromatic substitution or metal-catalyzed coupling:
-
Method 1 : Direct sulfonation using 4-butylbenzenesulfonyl chloride in the presence of AlCl₃ (0°C to rt, 8 h), achieving 72% yield.
-
Method 2 : Palladium-catalyzed cross-coupling between a bromopyrimidinone and 4-butylbenzenesulfonyl boronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C).
Critical Parameter : Steric hindrance from the 4-butyl group necessitates excess sulfonylating agent (1.5 eq.) for complete conversion.
Functionalization at C2 Position
Thiolation Strategies
The sulfanyl group is introduced via nucleophilic displacement or oxidative coupling:
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Displacement Approach : Treatment of 2-chloropyrimidinone intermediates with mercaptoacetic acid (Et₃N, DMF, 60°C, 6 h) yields the 2-sulfanylacetate precursor.
-
Oxidative Coupling : Use of CuI/L-proline catalyst to couple 2-thiolpyrimidinone with iodoacetamide derivatives (K₂CO₃, DMSO, 100°C).
Yield Comparison :
| Method | Conditions | Yield (%) |
|---|---|---|
| Displacement | DMF, 60°C, 6 h | 68 |
| Oxidative | CuI, DMSO, 100°C | 82 |
Acetamide Formation
Coupling the sulfanyl-acetic acid intermediate with cyclohexylamine employs standard amidation protocols:
Purity Considerations :
-
HATU method produces ≥98% purity (HPLC), while mixed anhydride requires post-reaction silica gel purification.
Final Assembly and Global Deprotection
Sequential vs Convergent Approaches
-
Sequential Route :
-
Convergent Route :
Parallel synthesis of sulfonated pyrimidinone and cyclohexylacetamide, followed by Pd-catalyzed coupling (Total yield: 57%)
Key Limitation : The convergent method risks sulfonyl group reduction under catalytic hydrogenation conditions.
Analytical Characterization
Spectroscopic Validation
Crystallinity Analysis
PXRD patterns confirm amorphous nature, with glass transition temperature (T g) at 128°C (DSC, heating rate 10°C/min).
Industrial-Scale Considerations
Cost-Effective Modifications
Regulatory Compliance
Challenges and Mitigation Strategies
| Challenge | Solution | Efficacy |
|---|---|---|
| Sulfur poisoning of catalysts | Use Pd/C with 5% Pt doping | 89% |
| Low aqueous solubility | Nano-milling (D90 <200 nm) | 3.5× improvement |
| Oxidative degradation | Package under N₂ with O₂ scavengers | Shelf life >24 mo |
Emerging Methodologies
-
Biocatalytic Sulfonation : Engineered E. coli expressing sulfotransferase achieves 65% conversion in 4 h.
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Electrochemical Amination : Constant potential (1.2 V) enables direct cyclohexylamine coupling without pre-activation.
Environmental Impact Assessment
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 86 | 34 |
| PMI (kg/kg API) | 152 | 68 |
| Wastewater (L/kg) | 1200 | 480 |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the pyrimidine core and subsequent coupling with the acetamide moiety. Controlled temperatures (e.g., 60–80°C), anhydrous solvents (e.g., DMF or THF), and catalysts like triethylamine are critical . For yield optimization, use Design of Experiments (DoE) to test variables such as stoichiometric ratios, reaction time, and solvent polarity . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the sulfonyl, pyrimidinone, and cyclohexyl groups. Overlapping signals (e.g., dihydropyrimidinone protons) require 2D techniques like COSY or HSQC .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- IR : Confirm carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350 cm) stretches .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .
Q. How can researchers screen for biological activity, and what preliminary assays are recommended?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the compound’s sulfonamide and pyrimidinone motifs . Use fluorescence-based or calorimetric (ITC) methods to quantify binding affinity. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC determination) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets, and how can contradictions between in silico and experimental data be resolved?
- Methodological Answer :
- Docking/MD Simulations : Use AutoDock Vina or GROMACS to model binding to enzymes (e.g., COX-2, DHFR). Validate with free energy calculations (MM/PBSA) .
- Contradiction Analysis : If experimental IC deviates from predicted values, re-evaluate force field parameters, solvation models, or protein flexibility. Cross-check with mutagenesis studies to identify critical binding residues .
Q. How can researchers design experiments to resolve contradictory data on the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC at 24/48-hour intervals. Identify hydrolytic cleavage points (e.g., sulfonamide or acetamide bonds) .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. LC-MS/MS tracks metabolite formation .
Q. What advanced synthetic routes could improve selectivity for specific biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the benzene ring (e.g., electron-withdrawing groups for enhanced enzyme inhibition) .
- Click Chemistry : Introduce triazole or azide moieties via Huisgen cycloaddition to enhance solubility or target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
